molecular formula C4H7NOS B14140954 3-Isothiocyanatopropan-1-OL CAS No. 4404-46-0

3-Isothiocyanatopropan-1-OL

Cat. No.: B14140954
CAS No.: 4404-46-0
M. Wt: 117.17 g/mol
InChI Key: HKKOVTXONDHGLP-UHFFFAOYSA-N
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Description

Contextualizing Isothiocyanates within Phytochemical Research

Isothiocyanates (ITCs) are naturally occurring compounds that are largely responsible for the pungent taste and aroma of cruciferous vegetables from the Brassicaceae family, such as broccoli, cabbage, cauliflower, and mustard. foodandnutritionjournal.orgmdpi.com In plants, they exist as chemically stable and biologically inactive precursors called glucosinolates. foodandnutritionjournal.org When the plant material is damaged, for instance by chewing, the enzyme myrosinase is released and hydrolyzes the glucosinolates into highly reactive isothiocyanates. foodandnutritionjournal.orgrjpharmacognosy.ir

These phytochemicals are a significant focus of research due to their wide range of biological activities. mdpi.comrjpharmacognosy.ir Isothiocyanates are known to possess antioxidant properties, acting indirectly by activating cellular defense mechanisms against oxidative stress. foodandnutritionjournal.org They are characterized by the functional group R−N=C=S, which is highly reactive and believed to be central to their biological effects. rjpharmacognosy.ir

Significance of Investigating Specific Isothiocyanate Structures in Academic Inquiry

For example, well-studied isothiocyanates like sulforaphane (B1684495) and allyl isothiocyanate have demonstrated distinct profiles of activity and bioavailability, highlighting that the effects of one isothiocyanate cannot be generalized to all others. nih.gov Therefore, the focused investigation of a specific structure like 3-Isothiocyanatopropan-1-ol is crucial. Isolating the compound for study allows researchers to determine its precise chemical properties and to elucidate its unique structure-activity relationship. This approach moves beyond broad correlations and contributes to a more detailed and accurate understanding of how individual molecular structures within the isothiocyanate family exert their biological effects. nih.goviarc.fr

Properties of this compound

PropertyValue
Molecular Formula C4H7NOS uni.lu
Molecular Weight 117.17 g/mol
IUPAC Name This compound uni.lu
InChI Key HKKOVTXONDHGLP-UHFFFAOYSA-N uni.lu
Canonical SMILES C(CN=C=S)CO uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4404-46-0

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

3-isothiocyanatopropan-1-ol

InChI

InChI=1S/C4H7NOS/c6-3-1-2-5-4-7/h6H,1-3H2

InChI Key

HKKOVTXONDHGLP-UHFFFAOYSA-N

Canonical SMILES

C(CN=C=S)CO

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for 3 Isothiocyanatopropan 1 Ol and Its Analogs

Chemical Synthesis Approaches for Isothiocyanatopropanes

The preparation of isothiocyanatopropanes can be achieved through various synthetic routes. Common methods include the reaction of halogenated propane (B168953) derivatives with thiocyanate (B1210189) salts and multi-step sequences that allow for the construction of more complex molecular frameworks containing the isothiocyanatopropane moiety.

Synthesis via Reactions Involving Halogenated Propane Derivatives

A direct and common method for synthesizing isothiocyanates involves the reaction of primary amines with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurization agent. nih.gov A variety of desulfurizing agents can be employed, including tosyl chloride, which facilitates the decomposition of the in situ generated dithiocarbamate salt. organic-chemistry.org This approach is applicable to a wide range of alkyl and aryl amines. organic-chemistry.org

Another strategy involves the use of O-phenyl chlorothioformate, which reacts with amines to produce isothiocyanates. organic-chemistry.org This method can be performed as a one-pot process, which is particularly effective for alkyl and electron-rich aryl isothiocyanates, or as a two-step procedure that is more versatile and suitable for a broader range of amines, including those that are electron-deficient. organic-chemistry.org The two-step process involves the initial formation of a thiocarbamate intermediate, followed by deprotection with sodium hydroxide. organic-chemistry.org

The reaction of 3-halopropan-1-ol derivatives with a thiocyanate source is a direct route to 3-isothiocyanatopropan-1-ol. For instance, the reaction of an appropriate precursor with ammonium (B1175870) thiocyanate (NH₄SCN) and chlorodiphenylphosphine (B86185) can yield the desired isothiocyanate, although this can sometimes result in a mixture of thiocyanate and isothiocyanate products. chemrxiv.org

Starting MaterialReagentsProductYieldReference
Primary Amines1. CS₂, Et₃N 2. TsClAlkyl/Aryl IsothiocyanatesGood organic-chemistry.org
AminesPhOC(S)Cl, NaOHAlkyl/Aryl IsothiocyanatesUp to 99% organic-chemistry.org
3-Amino-propan-1-ol derivativeNH₄SCN, ClPPh₂3-Isothiocyanato-propan-1-ol derivativeVariable chemrxiv.org

Multi-Step Synthesis Pathways to Isothiocyanatopropane-Containing Scaffolds

Multi-step synthesis provides a versatile approach to construct complex molecules containing an isothiocyanatopropane unit, allowing for greater control over the final structure. vapourtec.com These synthetic sequences often involve the creation and modification of a molecular backbone before the introduction of the isothiocyanate group.

One such pathway involves the initial protection of a bifunctional starting material, such as 4-aminobutan-1-ol, with a tert-butoxycarbonyl (Boc) group. sorbonne-universite.fr The resulting protected alcohol can then undergo mesylation, followed by reaction with sodium methanethiolate (B1210775) to introduce a methylsulfanyl group. sorbonne-universite.fr Subsequent deprotection and reaction steps can lead to the desired isothiocyanate. This strategy allows for the selective modification of one functional group while the other is protected.

Another example is the synthesis of 1,3-diaryl-3-isothiocyanatopropan-1-ones from chalcones. This method involves the addition of thiocyanic acid to α,β-unsaturated ketones. researchgate.netrudn.ru The success of this reaction is highly dependent on the structure of the substrate. researchgate.net

The functionalization of 3D-printed scaffolds often involves multi-step processes to attach bioactive molecules. nih.govrsc.org For instance, a scaffold surface can be activated and then treated with a linking molecule, such as (3-chloropropyl)triethoxysilane (B1211364) (CPTES), to which a molecule containing an isothiocyanate group could potentially be attached. mdpi.com

Initial SubstrateKey StepsFinal Scaffold TypeReference
4-Aminobutan-1-olProtection, mesylation, substitutionFunctionalized butyl isothiocyanate sorbonne-universite.fr
ChalconesAddition of thiocyanic acid1,3-Diaryl-3-isothiocyanatopropan-1-one researchgate.netrudn.ru
3D-Printed MaterialSurface activation, linker attachmentFunctionalized scaffold nih.govrsc.orgmdpi.com

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of chiral isothiocyanates often requires specialized techniques to control the stereochemistry of the product. This can be achieved through enantioselective synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer, or through the resolution of a racemic mixture.

Enantioselective Synthesis of Isothiocyanate Precursors

Enantioselective synthesis is a powerful tool for obtaining chirally pure compounds. researchgate.net This can involve the use of organocatalysts to control the stereochemical outcome of a reaction. For example, squaramide-based catalysts have been used in the enantioselective reaction of isothiocyanate esters with electron-deficient olefins. researchgate.net

The tandem Staudinger/aza-Wittig reaction is another method that can be employed for the synthesis of chiral isothiocyanates. nih.gov This reaction allows for the conversion of azides into isothiocyanates under neutral conditions, which helps to prevent racemization, and has been successfully applied to the synthesis of Nβ-protected amino alkyl isothiocyanates from amino acids. rsc.org Furthermore, a one-pot procedure using sodium persulfate in water has been shown to be effective for preparing chiral isothiocyanates from chiral amines. researchgate.net

Reaction TypeCatalyst/ReagentPrecursor TypeKey FeatureReference
Michael AdditionSquaramide catalystIsothiocyanate estersAsymmetric organocatalysis researchgate.net
Staudinger/aza-WittigTriphenylphosphine, CS₂N-protected amino acidsRacemization-free rsc.org
DesulfurizationSodium persulfate in waterChiral aminesGreen, one-pot synthesis researchgate.net

Methods for Resolution of Isothiocyanate Analogs

When a racemic mixture of an isothiocyanate analog is produced, resolution techniques can be employed to separate the enantiomers. A common method is derivatization with a homochiral reagent to form diastereomers, which can then be separated by chromatography.

Several chiral derivatizing agents containing an isothiocyanate group have been developed for this purpose. These include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (TAGIT or GITC), (R)-α-methylbenzyl isothiocyanate (RAMBI), and (S)-1-(1-naphthyl)ethyl isothiocyanate (SNEIT). nih.gov These reagents react with chiral amines to form diastereomeric thioureas, which can be separated using reversed-phase high-performance liquid chromatography (HPLC). nih.govnih.gov The choice of derivatizing agent can significantly impact the resolution. researchgate.net For example, GITC has been shown to be effective for the indirect resolution of ring- and α-methyl-substituted phenylalanine analogues. mst.edu

Direct enantioselective HPLC is another powerful technique for the resolution of chiral isothiocyanates. mdpi.com This method utilizes a chiral stationary phase (CSP) to separate the enantiomers without the need for derivatization. For instance, an immobilized-type CHIRALPAK IH-3 chiral stationary phase has been successfully used for the resolution of sulforaphane (B1684495) and its chiral homologs. mdpi.comnih.gov

Resolution MethodKey Reagent/TechniqueAnalogs SeparatedReference
Indirect (Derivatization)TAGIT, RAMBI, SNEITChiral amines (e.g., tocainide, mexiletine) nih.gov
Indirect (Derivatization)GITCPhenylalanine analogues mst.edu
Direct (HPLC)CHIRALPAK IH-3 CSPSulforaphane and homologs mdpi.comnih.gov

Preparation of Heterocyclic Compounds Incorporating Isothiocyanatopropane Moieties

Isothiocyanates are valuable precursors for the synthesis of a wide variety of heterocyclic compounds due to their reactivity with nucleophiles and their ability to participate in cycloaddition reactions. mdpi.com The presence of both an isothiocyanate group and another reactive functional group, such as a hydroxyl or carbonyl group, in the same molecule allows for intramolecular cyclization reactions to form heterocyclic rings. researchgate.netrudn.ruyoutube.com

For example, β-isothiocyanato ketones can react with hydrazines to form 1,2,4-triazepine-3-thiones. researchgate.net This synthesis involves the initial reaction of the isothiocyanato ketone with hydrazine, followed by an acid-catalyzed heterocyclization of the resulting thiosemicarbazide (B42300) intermediate. researchgate.net

The interaction of 1,2-dibromo-3-isothiocyanatopropane with pyrazoles has been shown to lead to the formation of 4,5-dihydrothiazole derivatives in a one-step process under mild conditions. nih.gov Additionally, α-activated cyclic isothiocyanates have been used as precursors for the synthesis of spirocycles through (3+2) cyclization processes. rsc.org The development of new synthetic methodologies continues to expand the range of heterocyclic compounds that can be prepared from isothiocyanate precursors. google.comrsc.orgmdpi.com

Isothiocyanate PrecursorReactantHeterocyclic ProductReference
β-Isothiocyanato ketonesHydrazines1,2,4-Triazepine-3-thiones researchgate.net
1,2-Dibromo-3-isothiocyanatopropanePyrazoles4,5-Dihydrothiazole derivatives nih.gov
α-Activated cyclic isothiocyanatesVariousSpirocycles rsc.org

Synthesis of Thiazoline (B8809763) Derivatives from Isothiocyanatopropanes

Thiazolines, specifically the hydrogenated 1,3-thiazoline forms, are significant scaffolds in medicinal chemistry, exhibiting a range of pharmacological activities. nih.govrsc.org The synthesis of these structures can be effectively achieved through the intramolecular cyclization of substituted thioureas derived from isothiocyanatopropanes.

A notable strategy involves the use of highly reactive polyhalogenated isothiocyanatopropane analogs, such as 1,2-dibromo-3-isothiocyanatopropane. This reagent facilitates a one-step synthesis of 1,3-thiazoline derivatives under relatively mild conditions. nih.govnih.gov The reaction proceeds through the initial formation of an intermediate dibromo-substituted thiourea (B124793), which then undergoes intramolecular heterocyclization. nih.gov The efficiency and yield of this reaction are reportedly influenced by factors such as the presence of a base and the sequence of reagent addition. nih.govnih.gov For instance, the reaction of 1,2-dibromo-3-isothiocyanatopropane with various pyrazoles, as well as alkaloids like cytisine (B100878) and salsoline, has been shown to produce the corresponding 5-(bromomethyl)-4,5-dihydrothiazole derivatives. nih.gov

Another established method for preparing thiazoline derivatives involves the reaction of thioamides with reagents like ethyl-4-bromocrotonate. This reaction proceeds via an SN2 reaction followed by a Michael addition to form the thiazoline ring system, achieving yields between 68% and 90%. researchgate.net While not starting directly from an isothiocyanate, this demonstrates a common pathway for forming the thiazoline core, a structure accessible from isothiocyanate precursors through thiourea intermediates. nih.govresearchgate.net

Table 1: Synthesis of Thiazoline Derivatives from Isothiocyanatopropane Analogs

Starting Isothiocyanate AnalogReactantBase/ConditionsProductYieldReference
1,2-dibromo-3-isothiocyanatopropane3,5-dimethyl-1H-pyrazoleBase present5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazoleNot specified nih.govnih.gov
1,2-dibromo-3-isothiocyanatopropaneCytisineBase presentCytisine-derived 1,3-thiazoline bromomethyl derivativeNot specified nih.gov
1,2-dibromo-3-isothiocyanatopropaneSalsolineBase presentSalsoline-derived 1,3-thiazoline bromomethyl derivativeNot specified nih.gov

Cyclization Reactions to Form Nitrogen- and Sulfur-Containing Heterocycles

Isothiocyanatopropanes are not limited to the synthesis of thiazolines; their unique reactivity makes them valuable precursors for a broader range of nitrogen- and sulfur-containing heterocycles. researchgate.net These compounds can undergo various cyclization reactions, yielding structures like 1,3-thiazines.

A practical method for the synthesis of 5,6-dihydro-4H-1,3-thiazine derivatives utilizes 3-chloropropyl isothiocyanate, an analog of this compound. In a sequential C-S coupling reaction, 3-chloropropyl isothiocyanate reacts with various thiols under microwave conditions. nih.gov This process has been shown to be highly efficient, producing a variety of 2-(substituted-thio)-5,6-dihydro-4H-1,3-thiazines in excellent yields, often exceeding 95%. nih.gov For example, the reaction with toluenethiol at a 10 mmol scale under standard microwave conditions yielded the expected product efficiently. nih.gov

Broader concepts in the synthesis of sulfur-containing heterocycles involve the formation of thiocarbenium ions as reactive intermediates. nih.gov Oxidative carbon-hydrogen bond cleavage in vinyl sulfides can generate these electrophilic species, which then couple with nucleophiles in an intramolecular fashion to form rings. While not directly demonstrated with this compound, this principle represents a potential pathway for designing novel cyclization reactions for appropriately substituted isothiocyanate derivatives to create diverse heterocyclic systems. nih.gov The isothiocyanato group itself, or a derivative thereof, could act as or be transformed into the required nucleophile for such a cyclization.

Table 2: Cyclization of Isothiocyanatopropane Analogs to N,S-Heterocycles

Starting Isothiocyanate AnalogReactantReaction TypeResulting HeterocycleYieldReference
3-chloropropyl isothiocyanateBenzylthiolSequential C-S Coupling (MW)2-(benzylthio)-5,6-dihydro-4H-1,3-thiazine99% nih.gov
3-chloropropyl isothiocyanate4-methylbenzylthiolSequential C-S Coupling (MW)2-((4-methylbenzyl)thio)-5,6-dihydro-4H-1,3-thiazine97% nih.gov
3-chloropropyl isothiocyanate4-methoxybenzylthiolSequential C-S Coupling (MW)2-((4-methoxybenzyl)thio)-5,6-dihydro-4H-1,3-thiazine98% nih.gov
3-chloropropyl isothiocyanate4-chlorobenzylthiolSequential C-S Coupling (MW)2-((4-chlorobenzyl)thio)-5,6-dihydro-4H-1,3-thiazine97% nih.gov
3-chloropropyl isothiocyanate4-bromobenzylthiolSequential C-S Coupling (MW)2-((4-bromobenzyl)thio)-5,6-dihydro-4H-1,3-thiazine98% nih.gov

Preclinical in Vitro Research Studies on 3 Isothiocyanatopropan 1 Ol

Design and Execution of In Vitro Biological Assays

In vitro biological assays are fundamental in the preclinical evaluation of chemical compounds, providing initial insights into their biological activity and potential as therapeutic agents. These assays are conducted in a controlled laboratory setting, outside of a living organism, utilizing cultured cells or isolated cellular components. iaea.orgscielo.sa.cr This approach allows for the efficient screening and characterization of a compound's effects at the cellular and molecular level. iaea.orgnih.gov

Cell-Based Assays for Compound Activity Assessment

Cell-based assays are crucial for evaluating the biological effects of a compound within a cellular context, which can offer more physiologically relevant data than biochemical assays. sigmaaldrich.com These assays can be designed to assess a variety of cellular processes, including cell viability, proliferation, cytotoxicity, and the induction of specific cellular events like apoptosis. sigmaaldrich.comnih.govpromegaconnections.com

The activity of 3-Isothiocyanatopropan-1-ol and its derivatives has been explored using various cell lines. For instance, the cytotoxic properties of related dichlorolactam compounds were evaluated against A431 tumor cells and 3T3 fibroblast cells to determine their selective toxicity. mdpi.com Assays such as the MTT and Neutral Red Uptake (NRU) assays are commonly employed to measure cell viability and cytotoxicity. mdpi.com Furthermore, staining methods like Acridine Orange/Ethidium Bromide (AO/EtBr) can be used to visualize and confirm apoptosis as a mechanism of cell death. mdpi.com

The design of these assays often involves treating cultured cells with the test compound at various concentrations and for different durations to determine its potency and the time course of its effects. promegaconnections.com For example, in the evaluation of an anti-TGF-beta antibody, A549 human lung epithelial cells were used to measure the inhibition of TGF-beta-1-induced IL-11 production, thereby determining the compound's IC50 (median Inhibitory Concentration) value. nih.gov

Below is an interactive data table summarizing common cell-based assays used for activity assessment:

Interactive Table: Common Cell-Based Assays
Assay Type Principle Endpoint Measured Typical Application
MTT Assay Measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. Cell Viability, Proliferation, Cytotoxicity Screening for cytotoxic or cytostatic agents. mdpi.com
Neutral Red Uptake (NRU) Assay Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. Cell Viability, Cytotoxicity Assessing membrane integrity and lysosomal function. mdpi.com
Caspase Activity Assay Detects the activation of caspases, which are key enzymes in the apoptotic pathway. Apoptosis Induction Determining if a compound induces programmed cell death. nih.govpromegaconnections.com
Reporter Gene Assay Utilizes a reporter gene (e.g., luciferase, beta-galactosidase) under the control of a specific promoter to measure the activation or inhibition of a signaling pathway. Gene Expression, Pathway Activation Investigating the mechanism of action of a compound. frontiersin.org
AO/EtBr Staining A double staining method where Acridine Orange stains both live and dead cells, while Ethidium Bromide only stains cells with compromised membranes (late apoptotic or necrotic). Apoptosis vs. Necrosis Differentiating between different modes of cell death. mdpi.com

Biochemical Assays for Specific Molecular Target Interactions

Biochemical assays are designed to investigate the direct interaction of a compound with a specific molecular target, such as an enzyme or a receptor. oncolines.com These assays are instrumental in elucidating the mechanism of action at a molecular level. oncolines.com

The process often begins with the expression and purification of the target protein. oncolines.com Various techniques can then be employed to measure the binding characteristics and the effect of the compound on the target's activity. oncolines.com Surface Plasmon Resonance (SPR) is a powerful technique used to measure the association and dissociation kinetics of a compound with its target, providing valuable information on binding affinity and residence time. oncolines.com

Enzyme activity assays are also widely used to screen for inhibitors. oncolines.com These assays can be developed in high-throughput formats and utilize various detection methods, including absorbance, fluorescence, and chemiluminescence. oncolines.com For example, the inhibitory activity of compounds against a specific enzyme can be quantified by measuring the reduction in the rate of product formation.

Molecular docking studies can complement experimental assays by predicting the binding mode and affinity of a compound to its target protein. researchgate.netmdpi.com For instance, the binding energy of synthesized thiazoline (B8809763) derivatives with the penicillin-binding target protein (PBP4) of E. coli was calculated to assess their potential antibacterial activity. nih.gov

Below is an interactive data table summarizing common biochemical assays:

Interactive Table: Common Biochemical Assays
Assay Type Principle Information Gained Example Application
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. Binding kinetics (association/dissociation rates), affinity. oncolines.com Characterizing the interaction between a drug candidate and its protein target. oncolines.com
Enzyme Inhibition Assay Measures the effect of a compound on the activity of a specific enzyme. IC50/Ki values, mechanism of inhibition. oncolines.com Screening a library of compounds for potential enzyme inhibitors. oncolines.com
Thermal Shift Assay (TSA) Measures the change in the thermal stability of a protein upon ligand binding. Target engagement, ligand binding. oncolines.com Validating that a compound binds to its intended target protein. oncolines.com
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when two molecules interact. Binding affinity, stoichiometry, thermodynamics of binding. Providing a complete thermodynamic profile of the molecular interaction.
Molecular Docking A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Binding mode, binding energy, potential interactions. mdpi.comnih.gov Guiding the design and optimization of new drug candidates. researchgate.net

Mechanistic Investigations in Cellular Models

Mechanistic investigations in cellular models aim to unravel the specific molecular pathways and cellular processes affected by a compound, providing a deeper understanding of its biological effects.

Elucidation of Molecular Targets and Pathways

Identifying the molecular targets of a compound and the signaling pathways it modulates is a critical step in preclinical research. This knowledge is essential for understanding its mechanism of action and for predicting its potential therapeutic effects and off-target activities.

For isothiocyanates, a well-established mechanism of action involves the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. However, the specific targets and pathways affected by this compound would require detailed investigation.

Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays are commonly used to study the expression and activation of proteins and genes within specific signaling pathways. For example, researchers can examine the phosphorylation status of key signaling proteins or the expression levels of target genes to determine if a pathway is activated or inhibited by the compound.

Studies on Cellular Uptake and Intracellular Fate

Understanding how a compound enters a cell and where it localizes within the cell is crucial for interpreting its biological activity. nih.govnih.gov The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. wilhelm-lab.com

The physicochemical properties of a compound, such as its size, charge, and lipophilicity, can influence its ability to cross the cell membrane. uni.lu For instance, the cellular uptake of nanoparticles is often an active, energy-dependent process involving endocytic pathways like clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. nih.govwilhelm-lab.comcurie.fr

To investigate the cellular uptake mechanism, researchers can use specific inhibitors of different endocytic pathways. nih.govdovepress.com For example, chlorpromazine (B137089) can be used to inhibit clathrin-mediated endocytosis, while genistein (B1671435) can block caveolae-mediated endocytosis. dovepress.com The effect of temperature on uptake can also be examined, as active transport processes are typically energy-dependent and thus reduced at lower temperatures. dovepress.com

Once inside the cell, the compound's intracellular fate can be tracked using techniques like fluorescence microscopy. By labeling the compound with a fluorescent dye, its localization within different cellular compartments, such as the mitochondria, lysosomes, or nucleus, can be visualized. curie.frdovepress.com This information is vital for understanding where the compound exerts its effects. For example, the intracellular trafficking of some nanoparticles has been shown to involve entrapment in lysosomes following uptake. nih.gov

Preclinical in Vivo Mechanistic Investigations of 3 Isothiocyanatopropan 1 Ol Analogs

Development and Application of Relevant Animal Models for Mechanistic Studies

The translation of in vitro findings to complex biological systems necessitates the use of appropriate animal models. These models are crucial for elucidating the mechanisms underlying the bioactivity of isothiocyanate analogs.

Selection Criteria for In Vivo Models

The choice of an animal model for studying isothiocyanates is contingent on the specific research question and the biological system of interest. nih.gov Rodent models, particularly mice and rats, are most frequently used in cancer chemoprevention and therapy studies due to their genetic homogeneity, relatively short reproductive cycles, and the availability of transgenic and immunodeficient strains. plos.orgsapub.orgopenurologyandnephrologyjournal.com

For instance, xenograft models, where human tumor cells are implanted into immunodeficient mice (e.g., nude or SCID mice), are invaluable for assessing the anti-tumor activity of ITC analogs against human cancers in an in vivo setting. haematologica.org Chemically-induced cancer models, such as using N-methyl nitrosourea (B86855) (NMU) in rats to induce mammary tumors, are employed to study the chemopreventive potential of these compounds during cancer initiation and progression. sapub.org

For studies not related to cancer, the model must correctly simulate the relevant aspects of human pathophysiology. openurologyandnephrologyjournal.com In some toxicological or metabolic studies, species like guinea pigs or nonhuman primates may be selected because their low levels of certain metabolizing enzymes, such as carboxylesterases, more closely resemble human physiology. nih.gov The primary criteria for model selection include anatomical and physiological analogy to humans, the ability to replicate clinical manifestations of a disease, and practical considerations like cost and handling. openurologyandnephrologyjournal.com

Table 1: Examples of Animal Models in Isothiocyanate Research

Animal ModelStrain/TypeApplication in ITC ResearchKey Findings/ObservationsReferences
MouseXenograft (Nude/SCID)Evaluating anti-tumor activity of SFN and PEITC against human multiple myeloma cells.SFN and PEITC treatment decreased tumor volumes. haematologica.org
MouseC57BL/6Investigating in vivo tolerability of 4-methylthiobutyl isothiocyanate (MTBITC).Orally applied MTBITC was well tolerated. plos.org
RatSprague DawleyStudying pharmacokinetics and tissue distribution of allyl-isothiocyanate (AITC) metabolites.AITC showed rapid uptake and was almost completely metabolized in the liver. nih.gov
RatFischer 344Investigating age-related changes in metabolism and excretion of AITC.Metabolism of AITC differs between rats and mice, with glutathione (B108866) conjugation being the major pathway in rats. rjpharmacognosy.ir
RatNMU-Induced Mammary Cancer ModelAssessing chemopreventive effects of PEITC on breast cancer.PEITC decreased the percentage of rats with mammary tumors. sapub.org

Experimental Design for Mechanistic Studies

Experimental designs for in vivo mechanistic studies of ITCs are structured to isolate the effects of the compound and probe specific biological pathways. A typical design involves multiple groups, including a control group receiving a vehicle solution, and one or more treatment groups receiving the isothiocyanate analog. plos.orghaematologica.org

In cancer chemoprevention studies, an experimental group might receive a chemical carcinogen to induce tumor formation, with or without concurrent administration of the ITC analog. oregonstate.edu The efficacy is then assessed by measuring parameters like tumor incidence, multiplicity, and volume over time. haematologica.org Body weight is often monitored as a general indicator of toxicity or tolerability. plos.org

To delve into molecular mechanisms, tissues and plasma are collected at the end of the study for further analysis. This can include quantifying metabolite concentrations, measuring enzyme activity, or analyzing the expression of key proteins and genes involved in pathways of interest, such as apoptosis, cell cycle regulation, or inflammation. haematologica.orgnih.gov For example, studies on PEITC and SFN in myeloma xenograft models involved analyzing the cleavage of caspases and the regulation of anti-apoptotic proteins to confirm the induction of apoptosis. haematologica.org

Systemic Biological Responses to Isothiocyanate Administration

Following administration, isothiocyanate analogs undergo metabolic processing and distribution throughout the body, where they can elicit biological responses in various organ systems.

Analysis of Tissue Distribution and Metabolite Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of isothiocyanates is fundamental to interpreting their biological effects. Upon oral administration, ITCs are generally absorbed well. rjpharmacognosy.ir They are primarily metabolized in the liver through the mercapturic acid pathway. plos.orgnih.gov This involves an initial conjugation with glutathione (GSH), followed by further processing into N-acetylcysteine (NAC) conjugates, which are ultimately excreted in the urine. nih.govoregonstate.edu

Studies using various isothiocyanate analogs have demonstrated wide distribution to numerous tissues. In mice fed diets containing sulforaphane (B1684495) or broccoli sprouts, ITC metabolites were detected in the skin, liver, kidney, bladder, and plasma. nih.govresearchgate.net Similarly, studies with allyl-isothiocyanate in rats showed that its metabolites are distributed to most organs and tissues. nih.gov The highest concentrations of ITC metabolites are often found in organs central to metabolism and excretion, such as the small intestine, liver, kidneys, and bladder. rjpharmacognosy.irnih.gov

Interestingly, the metabolic profile of ITCs can be tissue-dependent. For example, even when mice were administered only sulforaphane, its reduced form, erucin (B1671059), was found to be the predominant metabolite in the liver, kidney, and bladder, while plasma and skin contained approximately equal amounts of both sulforaphane and erucin metabolites. nih.gov This highlights the complex, tissue-specific metabolic handling of these compounds in vivo.

Assessment of Bioactivity in Specific Organ Systems

The systemic distribution of isothiocyanate analogs and their metabolites allows for bioactivity in a wide range of organ systems. Preclinical animal studies have demonstrated these effects extensively. researchgate.netoregonstate.edu

Liver: ITCs and their metabolites can modulate the activity of biotransformation enzymes. foodandnutritionjournal.org Metabolites of AITC have been shown to suppress oleic acid-induced lipid accumulation (lipogenesis) in hepatocytes. nih.govplos.org

Bladder: The direct contact of ITC metabolites with the bladder epithelium during urinary excretion is thought to contribute to the inhibition of chemically induced bladder cancer in rats. nih.gov

Adipose Tissue: Metabolites of AITC, such as GSH-AITC and NAC-AITC, effectively inhibit the differentiation of preadipocytes and suppress the expression of key genes involved in adipogenesis. nih.gov

Nervous System: Several isothiocyanates, including SFN and PEITC, are liposoluble molecules capable of crossing the blood-brain barrier, which allows them to exert neuroprotective effects. nih.govbohrium.com Preclinical models of Parkinson's disease have shown that SFN and benzyl (B1604629) ITC can ameliorate neurological deficits and oxidative stress. nih.gov

Cardiovascular System: Certain ITCs have been linked to cardioprotective effects, which may involve the regulation of pathways important for cardiac cell survival and the inhibition of inflammation. foodandnutritionjournal.orgnih.gov

Table 2: Bioactivity of Isothiocyanate Analogs in Specific Organ Systems (Preclinical In Vivo Data)

Organ SystemITC AnalogAnimal ModelObserved BioactivityReferences
LiverAllyl Isothiocyanate (AITC)RatSuppression of oleic acid-induced lipogenesis in hepatocytes. nih.govplos.org
BladderSulforaphane (SFN)RatInhibition of chemically induced bladder cancer. nih.gov
Adipose TissueAllyl Isothiocyanate (AITC)RatInhibition of adipogenic differentiation. nih.gov
BrainSulforaphane (SFN)Mouse (PD model)Inhibited locomotor activity deficiencies and dopaminergic neuronal loss. nih.gov
BreastPhenethyl Isothiocyanate (PEITC)Rat (NMU-induced cancer)Decreased incidence of mammary tumors. sapub.org
Multiple SystemsSulforaphane (SFN)MouseDemonstrated high bioavailability and wide distribution to many target tissues including the prostate and lungs. rjpharmacognosy.irresearchgate.net

Advanced Imaging and "-Omics" Methodologies in Mechanistic Elucidation

To gain a deeper and more holistic understanding of the mechanisms of isothiocyanate analogs, researchers are increasingly turning to advanced imaging and multi-omics approaches. These technologies allow for a systems-level view of the biological perturbations caused by these compounds. nih.govmdpi.com

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive assessment of the molecular profiles of cells and tissues. mdpi.comnih.gov Integrating these different layers of biological information can help elucidate the complex interaction networks and signaling pathways that ITCs modulate. nih.gov For example, metabolomic profiling using high-resolution mass spectrometry can identify and quantify dozens of metabolites in plasma and tissue, providing a detailed snapshot of the metabolic state following ITC administration. nih.gov This approach moves beyond measuring only the parent compound and its primary conjugates to reveal a broader picture of metabolic impact.

Advanced imaging techniques offer non-invasive ways to assess biological processes in real-time within a living animal. Mass spectrometry imaging (MSI), for instance, can map the spatial distribution of metabolites, lipids, and proteins directly within a tissue section, linking molecular changes to specific anatomical locations. nih.gov Functional imaging modalities like Positron Emission Tomography (PET) can be used to monitor physiological changes. For example, PET imaging with specific radiotracers has been used in animal models to non-invasively evaluate apoptosis induction in tumors following chemotherapy, a mechanism also relevant to the action of some ITCs. nih.gov The application of such advanced imaging and omics tools is crucial for building a comprehensive, systems-level understanding of the in vivo mechanisms of isothiocyanates. nih.govmdpi.com

Analytical Techniques for Characterization and Quantification of 3 Isothiocyanatopropan 1 Ol

Spectroscopic Methodologies

Spectroscopic techniques are fundamental in the initial identification and structural elucidation of 3-Isothiocyanatopropan-1-ol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. weebly.comslideshare.net Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. pageplace.de

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons in different chemical environments are expected. docbrown.info The protons of the methylene (B1212753) group adjacent to the hydroxyl group (HO-CH₂-) would appear at a different chemical shift compared to the methylene group adjacent to the isothiocyanate group (-CH₂-NCS) and the central methylene group (-CH₂-). The integration of these signals reveals the ratio of protons in each unique environment, which for this compound would be 2:2:2:1, corresponding to the three methylene groups and the single hydroxyl proton. docbrown.info The splitting patterns (multiplicity) of these signals, governed by the n+1 rule, provide information about the number of neighboring protons, further confirming the connectivity of the atoms. docbrown.info

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. docbrown.info For this compound, three distinct carbon signals are anticipated, corresponding to the three carbon atoms in the propane (B168953) chain. The chemical shifts of these carbons are influenced by the electronegativity of the attached functional groups (hydroxyl and isothiocyanate), allowing for their specific assignment. docbrown.info Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
HO-CH ₂-~3.7~60
-CH ₂-~1.9~35
-CH ₂-NCS~3.6~48
H O-Variable-
-N=C =S-~130

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for its accurate quantification. scispace.comresearchgate.net The method involves separating the compound from a mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase. nih.gov

For a polar compound like this compound, reversed-phase HPLC using a C18 column is a common approach. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be employed. Detection is typically achieved using a UV detector set at the wavelength of maximum absorbance for the isothiocyanate chromophore. google.com

Method validation according to regulatory guidelines is crucial and involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.goviaea.org A calibration curve is constructed by plotting the peak area against known concentrations of a standard to enable the quantification of the analyte in a sample. researchgate.net

Table 2: Typical HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV at the λmax of the isothiocyanate group
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for the analysis of volatile and semi-volatile compounds. journalijbcrr.comijpsr.com Given the potential volatility of this compound, GC-MS can be employed for its identification and quantification, particularly in complex matrices.

In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. scielo.org.mx The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). chromatographyonline.com The resulting mass spectrum provides a molecular fingerprint, showing the molecular ion peak (if stable) and characteristic fragmentation patterns that are used for structural confirmation. researchgate.net The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in identification. ijpsr.com

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound and for identifying its metabolites. nih.govnelsonlabs.com

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula. nelsonlabs.com The fragmentation pattern observed in the mass spectrum provides structural information. For instance, the loss of a water molecule from the parent ion is a common fragmentation pathway for alcohols. savemyexams.com Other characteristic fragments would arise from the cleavage of C-C and C-S bonds. docbrown.info

In the context of biological studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for metabolite profiling. evotec.comcelerion.comau.dk This technique allows for the separation of this compound and its metabolites from biological fluids or tissues, followed by their identification using mass spectrometry. thermofisher.comnih.gov By comparing the metabolic profiles of control and treated samples, researchers can identify biotransformation products of the parent compound. High-resolution mass spectrometry is particularly valuable in these studies for the accurate mass determination of potential metabolites, facilitating the elucidation of their structures. celerion.com

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction (XRD) is a primary and powerful analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgrigaku.com This method relies on the principle that a crystal lattice, with its regularly repeating arrangement of atoms, can act as a three-dimensional diffraction grating for X-rays. libretexts.org By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional image of the electron density within the crystal can be generated, allowing for the precise determination of atomic positions, bond lengths, and bond angles. wikipedia.organton-paar.com

The process of determining a crystal structure through single-crystal XRD involves several key stages:

Crystal Growth : A high-quality single crystal of the substance is required. This is often the most challenging step, as the crystal must be of sufficient size and quality to produce a clear diffraction pattern. anton-paar.com

Data Collection : The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected by a detector. rsc.orgprotoxrd.com

Structure Solution and Refinement : The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and the space group symmetry of the crystal. rsc.orgmuni.cz Mathematical methods, such as direct methods or Patterson methods, are then used to solve the "phase problem" and generate an initial model of the electron density. This model is subsequently refined using least-squares techniques to best fit the experimental diffraction data. researchgate.net

Despite the utility of this technique for the characterization of other isothiocyanates and related molecules mdpi.compreprints.org, a search of crystallographic databases and the scientific literature did not yield a report on the single-crystal X-ray structure of this compound. Therefore, no experimental data on its crystal system, space group, or unit cell parameters can be provided at this time. Such an analysis would be necessary to definitively characterize its solid-state conformation and intermolecular interactions, such as potential hydrogen bonding involving the hydroxyl group and the isothiocyanate moiety.

Structural Modifications and Derivatives of 3 Isothiocyanatopropan 1 Ol for Enhanced Research Avenues

Design Principles for Novel Isothiocyanate Analogs

The rational design of new isothiocyanate analogs is a cornerstone of modern medicinal chemistry, aiming to optimize the therapeutic potential of lead compounds. This process is guided by an understanding of how chemical structure correlates with biological activity and involves the creation of diverse chemical structures to explore new pharmacological landscapes.

Rational Design Based on Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 3-isothiocyanatopropan-1-ol, influences its biological activity. By making systematic modifications to the molecule and observing the resulting changes in efficacy, researchers can identify key pharmacophoric features and develop more potent and selective compounds.

Key parameters often investigated in the SAR of isothiocyanates include:

Length and branching of the alkyl chain: The number of carbon atoms separating the isothiocyanate group from other functional groups can impact potency and selectivity.

Presence of additional functional groups: The introduction of groups such as hydroxyls, sulfoxides, or aromatic rings can alter solubility, metabolic stability, and target interactions.

Stereochemistry: The spatial arrangement of atoms can be critical for specific receptor or enzyme binding.

While specific SAR studies on this compound are not extensively documented, the principles derived from related isothiocyanates, such as sulforaphane (B1684495), provide a valuable framework. For instance, the presence and oxidation state of a sulfur atom in the alkyl chain of sulforaphane analogues have been shown to be critical for their activity as inducers of phase 2 detoxification enzymes.

Synthesis of Diversified Chemical Scaffolds

To explore a wider range of biological activities, the synthesis of diversified chemical scaffolds is essential. This involves creating a library of compounds with significant variations in their core structures. For isothiocyanates, this can be achieved through several synthetic strategies. A common approach involves the reaction of primary amines with thiophosgene or other thiocarbonyl transfer reagents chemrxiv.org. By starting with a diverse pool of primary amines, a wide array of isothiocyanates with different backbones can be generated.

Another strategy is the functionalization of existing isothiocyanates. For this compound, the hydroxyl group and the propyl chain offer opportunities for diversification. The synthesis of novel isothiocyanates can also be achieved from non-amine precursors, such as isocyanides, which can be converted to isothiocyanates under specific reaction conditions chemrxiv.org. These methods allow for the creation of unique molecular architectures that may possess novel biological properties. The development of one-pot, multi-component reactions has further streamlined the synthesis of complex isothiocyanate derivatives, enabling the rapid generation of compound libraries for high-throughput screening.

Synthesis of Modified this compound Derivatives

The chemical structure of this compound provides two primary sites for modification: the terminal hydroxyl group and the three-carbon alkyl chain, in addition to the isothiocyanate moiety itself. Synthetic modifications at these positions can lead to a diverse range of derivatives with potentially altered physicochemical properties and biological activities.

Derivatization at the Hydroxyl Group

The hydroxyl group of this compound is a versatile handle for chemical modification. Standard organic reactions can be employed to convert the alcohol into various other functional groups, thereby altering properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Common derivatization strategies at the hydroxyl group include:

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions yields esters. This modification can be used to introduce a wide variety of substituents, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

Etherification: Treatment with alkyl halides or sulfonates in the presence of a base leads to the formation of ethers. This allows for the introduction of different alkyl or aryl groups, which can significantly impact the molecule's steric and electronic properties.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, introducing new reactive functional groups that can be further modified.

Conversion to other functional groups: The hydroxyl group can be converted to halides, amines, or other functionalities through various substitution reactions.

These derivatization reactions can be used to create prodrugs, improve cell permeability, or introduce new pharmacophoric elements.

Modifications of the Alkyl Chain and Isothiocyanate Moiety

Altering the length, rigidity, and substitution pattern of the alkyl chain connecting the hydroxyl and isothiocyanate groups can have a profound impact on the molecule's interaction with biological targets. Synthetic strategies to achieve these modifications often involve starting from different building blocks.

Examples of alkyl chain modifications include:

Chain homologation or shortening: Starting from amino alcohols with different chain lengths would lead to a series of ω-hydroxyalkyl isothiocyanates.

Introduction of unsaturation: The synthesis of analogs with double or triple bonds in the alkyl chain can alter the conformation and electronic properties of the molecule.

Incorporation of cyclic systems: Replacing the linear propyl chain with a cyclic scaffold, such as a cyclopropane or cyclobutane ring, can impose conformational constraints that may enhance binding to specific targets.

The isothiocyanate group itself can be modified, although this is less common due to its central role in the typical reactivity of these compounds. However, replacement with related functional groups, such as isocyanates or thiocyanates, could be explored to probe the importance of the sulfur atom and the specific electronic nature of the -N=C=S group for biological activity.

Investigation of Modified Derivatives in Preclinical Research

Following the successful synthesis of novel derivatives of this compound, a thorough preclinical investigation is necessary to evaluate their biological activities and therapeutic potential. This typically involves a tiered approach, starting with in vitro assays and progressing to more complex cellular and in vivo models.

The initial screening of new derivatives often involves a panel of in vitro assays to assess their activity against specific molecular targets or cellular processes. Based on the known biological activities of other isothiocyanates, these assays might include:

Enzyme inhibition assays: To determine the potency and selectivity of the derivatives against specific enzymes, such as those involved in inflammation or cancer signaling pathways.

Cell proliferation and cytotoxicity assays: To evaluate the anticancer potential of the compounds against various cancer cell lines.

Reporter gene assays: To assess the ability of the derivatives to modulate the activity of specific transcription factors or signaling pathways.

Antioxidant capacity assays: To measure the ability of the compounds to scavenge free radicals or induce antioxidant response elements.

Promising candidates identified in these initial screens would then be subjected to more detailed mechanistic studies to elucidate their mode of action. This could involve techniques such as Western blotting, quantitative PCR, and flow cytometry to investigate the effects of the compounds on protein expression, gene regulation, and cell cycle progression.

The table below summarizes hypothetical preclinical data for a series of modified this compound derivatives, illustrating the type of information that would be generated in such studies.

Compound IDModificationTarget Enzyme IC50 (µM)Cancer Cell Line GI50 (µM)Nrf2 Activation (Fold Change)
3-ITP-OH Parent Compound50252.5
3-ITP-OAc Acetyl ester at OH35153.0
3-ITP-OMe Methyl ether at OH45202.8
4-ITH-OH Butyl chain homolog60302.0
3-ITP-COOH Carboxylic acid (oxidized OH)>100>501.5

Table 1: Hypothetical preclinical data for modified this compound derivatives. IC50: half-maximal inhibitory concentration; GI50: half-maximal growth inhibition; Nrf2: Nuclear factor erythroid 2-related factor 2. This interactive table allows for the comparison of the potential effects of different structural modifications.

Derivatives that demonstrate significant and promising activity in in vitro and cellular models may then be advanced to in vivo studies in animal models of disease. These studies are crucial for evaluating the pharmacokinetics (absorption, distribution, metabolism, and excretion) and in vivo efficacy of the compounds. The ultimate goal of this preclinical research pipeline is to identify lead candidates with superior therapeutic profiles for further development.

Assessment of Altered Bioactivity and Potency

The bioactivity of isothiocyanates (ITCs) is intrinsically linked to their chemical structure, and modifications to the parent molecule, this compound, can significantly alter its potency and biological effects. The core of ITC bioactivity lies in the electrophilic nature of the carbon atom in the -N=C=S group, which readily reacts with nucleophilic cellular targets, such as sulfhydryl groups on proteins. foodandnutritionjournal.orgmdpi.com However, the nature of the alkyl or aryl side chain dictates the compound's lipophilicity, steric hindrance, and electronic properties, which in turn influence its absorption, distribution, metabolism, and target specificity. nih.gov

Structural modifications of this compound can be systematically explored to enhance its therapeutic potential. Key areas of modification include the length of the alkyl chain, the position and nature of the hydroxyl group, and the introduction of additional functional groups.

Alkyl Chain Length Modification:

The length of the alkyl chain connecting the isothiocyanate group and the hydroxyl group plays a crucial role in determining the molecule's lipophilicity and, consequently, its ability to cross cell membranes. An increase in chain length generally leads to higher lipophilicity, which may enhance cellular uptake and access to intracellular targets. However, excessive chain length can also lead to decreased aqueous solubility and potential non-specific interactions with cellular components.

For instance, studies on arylalkyl isothiocyanates have demonstrated that increasing the alkyl chain length from a benzyl (B1604629) to a phenethyl or phenylbutyl group can lead to increased potency in inhibiting certain metabolic pathways. nih.gov A similar trend might be expected for derivatives of this compound.

Hydroxyl Group Modification:

The presence and position of the hydroxyl group in this compound offer opportunities for significant modulation of its bioactivity. The hydroxyl group can participate in hydrogen bonding, influencing the molecule's interaction with target proteins and its solubility.

Esterification: Converting the hydroxyl group to an ester can increase lipophilicity and potentially act as a prodrug strategy. The ester could be hydrolyzed by intracellular esterases, releasing the active hydroxyl-containing ITC within the target cells.

Etherification: Formation of an ether linkage could also modify the compound's polarity and steric profile, potentially altering its target specificity.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid would introduce a new functional group with distinct chemical reactivity and potential for different biological interactions.

Introduction of Additional Functional Groups:

The incorporation of other functional groups onto the propane (B168953) backbone can lead to derivatives with novel bioactivities. For example, the introduction of a halogen atom could alter the electronic properties of the molecule and potentially enhance its reactivity or binding affinity to specific targets. Similarly, the addition of an aromatic ring could introduce new binding interactions, such as pi-stacking, with protein targets.

The following interactive data table provides a hypothetical comparison of the bioactivity of various derivatives of this compound, based on general principles of structure-activity relationships observed in other isothiocyanates.

CompoundModificationPredicted Change in LipophilicityPredicted Bioactivity (Relative to Parent)
This compoundParent Compound-1x
4-Isothiocyanatobutan-1-OLIncreased Alkyl ChainIncreased1.5x
2-Isothiocyanatopropan-1-OLIsomerSimilar0.8x
3-Isothiocyanatopropyl acetateEsterification of -OHIncreased1.2x (as prodrug)
3-Isothiocyanatopropanoic acidOxidation of -OHDecreased0.5x

Comparative Mechanistic Studies of Derivatives

The structural modifications of this compound not only alter its potency but can also lead to shifts in its mechanism of action. While the fundamental reaction with cellular nucleophiles remains a common feature, the specific targets and downstream signaling pathways affected can vary significantly between derivatives.

Modulation of Carcinogen Metabolism:

A primary mechanism of action for many isothiocyanates is the modulation of enzymes involved in carcinogen metabolism. frontiersin.org They can inhibit Phase I enzymes, which are responsible for activating pro-carcinogens, and induce Phase II enzymes, which detoxify carcinogens. nih.gov The structure of the ITC side chain influences the extent of this modulation. For instance, longer alkyl chains in arylalkyl isothiocyanates have been shown to be more potent inhibitors of certain cytochrome P450 enzymes. nih.gov Therefore, it is plausible that derivatives of this compound with longer alkyl chains would exhibit enhanced inhibition of Phase I enzymes compared to the parent compound.

Induction of Apoptosis and Cell Cycle Arrest:

Isothiocyanates are known to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. frontiersin.orgresearchgate.net These effects are often mediated through the modulation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. The specific structural features of an ITC can determine its efficacy in activating these pathways. For example, the presence of an aromatic ring in phenethyl isothiocyanate (PEITC) contributes to its potent pro-apoptotic activity. Introducing an aromatic moiety to the this compound backbone could potentially confer similar potent effects on apoptosis induction.

Anti-inflammatory and Antioxidant Effects:

The anti-inflammatory and antioxidant properties of isothiocyanates are often attributed to their ability to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. researchgate.netnih.gov The electrophilicity of the isothiocyanate group is crucial for this activation. Modifications that alter the electron density of the -N=C=S group can impact the potency of Nrf2 activation. For instance, electron-withdrawing groups attached to the side chain could enhance the electrophilicity and potentially lead to a stronger antioxidant response.

A comparative mechanistic study of hypothetical derivatives could reveal distinct cellular responses, as outlined in the table below.

DerivativePrimary Mechanistic ShiftKey Cellular Target
4-Isothiocyanatobutan-1-OLEnhanced Phase I enzyme inhibitionCytochrome P450 enzymes
3-Isothiocyanatopropyl-benzenePotent apoptosis inductionMAPK signaling pathway
3-Isothiocyanato-2-fluoropropan-1-OLIncreased Nrf2 activationKeap1 (Nrf2 inhibitor)

Enzyme Interactions and Biotransformation of 3 Isothiocyanatopropan 1 Ol

Interaction with Cytochrome P450 (CYP) Enzymes

The cytochrome P450 superfamily of enzymes is a major component of phase I metabolism, responsible for the oxidation, reduction, and hydrolysis of a vast array of xenobiotics. nih.gov The interaction of isothiocyanates with this system is more prominently characterized by inhibition rather than serving as substrates for metabolic breakdown.

Substrate Specificity and Metabolic Pathways

While CYP enzymes catalyze the monooxygenation of a wide variety of lipophilic compounds, the primary metabolic pathway for isothiocyanates does not typically involve CYP-mediated oxidation of the isothiocyanate moiety itself. oup.comnih.gov The highly electrophilic carbon atom of the -N=C=S group is predominantly targeted by conjugation reactions, particularly with glutathione (B108866).

For 3-Isothiocyanatopropan-1-OL specifically, its chemical structure features a terminal primary alcohol (-OH) group in addition to the isothiocyanate group. This hydroxyl group could theoretically serve as a site for oxidative metabolism by CYP enzymes. However, the rapid and efficient conjugation of the isothiocyanate group means that CYP-mediated oxidation of the alkyl chain is generally not considered a major metabolic pathway for short-chain ITCs. The dominant biotransformation route proceeds via the conjugation pathways detailed in section 9.2.

Potential for Enzyme Inhibition or Induction

Isothiocyanates are well-documented modulators of CYP enzyme activity, with effects ranging from competitive inhibition to mechanism-based inactivation. researchgate.net The specific nature and potency of this inhibition are highly dependent on the chemical structure of the ITC. nih.gov

Structure-activity relationship studies have shown that arylalkyl isothiocyanates, such as phenethyl isothiocyanate (PEITC), are potent inhibitors of several CYP isoforms, including CYP1A2, CYP2A6, and CYP2B6. researchgate.netnih.gov In contrast, naturally occurring short-chain alkyl isothiocyanates, such as allyl isothiocyanate (AITC) and sulforaphane (B1684495), are generally considered to be very weak inhibitors of these enzymes. oup.comnih.gov

Given that this compound is a short-chain, polar alkyl isothiocyanate, it is expected to follow the pattern of other small alkyl ITCs and be a weak inhibitor of major CYP isoforms. The isothiocyanate functional group is critical for this inhibitory activity, as analogous molecules lacking the -N=C=S group, such as 1-dodecanol (B7769020) compared to 1-dodecyl isothiocyanate, show significantly less potent inhibition of CYP enzymes involved in xenobiotic metabolism. psu.eduoup.com

The table below summarizes the inhibitory potential of various isothiocyanates against rat liver P450 isozymes, providing context for the expected weak inhibitory activity of this compound.

Table 1: Inhibitory Concentration (IC50) of Various Isothiocyanates on Cytochrome P450 Activities oup.comnih.gov
Isothiocyanate (ITC)Structure TypeCYP Activity AssayPredominant CYP Isozyme(s)IC50 (µM)
Allyl Isothiocyanate (AITC)Short-chain AlkylPRODCYP2B1>100 (Weak Inhibitor)
Sulforaphane (SFO)Short-chain AlkylPRODCYP2B1>100 (Weak Inhibitor)
Phenethyl Isothiocyanate (PEITC)ArylalkylERODCYP1A1/1A247
Phenethyl Isothiocyanate (PEITC)ArylalkylPRODCYP2B11.8

Regarding enzyme induction, certain ITCs have been shown to induce phase II detoxification enzymes. oup.com Some ITCs may also induce phase I enzymes, such as members of the CYP1A family, through pathways like the aryl hydrocarbon receptor (AhR). However, the most significant interaction of ITCs with the P450 system is generally considered to be the inhibition of specific isoforms involved in the activation of pro-carcinogens. oup.com

Conjugation Reactions Mediated by Transferases

Phase II conjugation is the principal metabolic pathway for the biotransformation and detoxification of isothiocyanates. researchgate.net This process involves the covalent attachment of endogenous hydrophilic molecules to the ITC, which increases its water solubility and facilitates its excretion from the body.

Role of UDP-Glucuronosyltransferases (UGTs) in Biotransformation

UDP-Glucuronosyltransferases (UGTs) are a family of phase II enzymes that catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to a substrate. nih.gov This process, known as glucuronidation, typically targets functional groups such as hydroxyls, phenols, amines, and carboxylic acids. researchgate.net

While direct glucuronidation of the isothiocyanate group itself is not a recognized metabolic pathway, the structure of this compound contains a terminal hydroxyl group. This alcohol moiety represents a potential site for conjugation by UGT enzymes. If this reaction occurs, it would result in the formation of an O-glucuronide conjugate, a highly water-soluble metabolite readily eliminated.

Furthermore, studies have shown that isothiocyanates like PEITC can act as inducers of UGT enzymes, particularly UGT1A1. nih.gov This induction occurs through pathways involving the generation of reactive oxygen species (ROS) and activation of transcription factors such as Nrf2. nih.gov Therefore, this compound may not only be a potential substrate for UGTs but could also indirectly influence its own metabolism and that of other compounds by upregulating the expression of these enzymes.

Glutathione S-Transferase (GST) Interactions

The most significant and rapid metabolic pathway for virtually all isothiocyanates is conjugation with the endogenous antioxidant tripeptide, glutathione (GSH). nih.gov This reaction is efficiently catalyzed by Glutathione S-Transferases (GSTs) and is the first step in the mercapturic acid pathway, which ultimately leads to the excretion of the ITC as an N-acetylcysteine (NAC) conjugate in the urine. researchgate.net

The reaction mechanism involves the nucleophilic attack of the thiol group (-SH) of glutathione on the electrophilic central carbon atom of the isothiocyanate group (-N=C=S), forming a dithiocarbamate (B8719985) conjugate. tandfonline.comwashington.edu This conjugation renders the ITC inactive and prepares it for elimination.

Different GST isoenzymes exhibit varying catalytic efficiencies towards isothiocyanates. Human GSTM1-1 and GSTP1-1 have been identified as particularly efficient catalysts for the conjugation of ITCs like allyl, benzyl (B1604629), and phenethyl isothiocyanate. nih.govjohnshopkins.edu The formation of these GSH conjugates is a reversible reaction, but the forward reaction is highly favored intracellularly due to the high concentration of GSH and the catalytic action of GSTs. nih.gov The resulting conjugates are more polar and can be actively transported out of cells. tandfonline.com

Table 2: Catalytic Efficiency of Human GST Isoforms Toward Various Isothiocyanates nih.gov
GST IsoformIsothiocyanate SubstrateRelative Catalytic Efficiency
GSTM1-1Benzyl IsothiocyanateHigh
GSTP1-1Benzyl IsothiocyanateHigh
GSTA1-1Benzyl IsothiocyanateModerate
GSTM2-2Benzyl IsothiocyanateLow
GSTM1-1SulforaphaneHigh
GSTP1-1SulforaphaneHigh

Myrosinase-Like Activity in Biological Systems

This compound does not typically exist in its free form in plants. Instead, it is stored as its precursor, a glucosinolate. The release of the active isothiocyanate from its precursor is catalyzed by the enzyme myrosinase (a thioglucosidase). nih.gov

In plants, myrosinase is physically separated from the glucosinolates. When the plant tissue is damaged (e.g., by chewing), the enzyme and substrate come into contact, leading to the rapid hydrolysis of the glucosinolate and the formation of this compound. nih.gov However, cooking and other forms of heat processing can inactivate plant myrosinase, preventing this conversion. nih.govfrontiersin.org

In such cases, the biotransformation of the dietary glucosinolate relies on the "myrosinase-like" activity of the human gut microbiome. frontiersin.orgnih.gov Several species of enteric bacteria, including Bacteroides thetaiotaomicron, have been shown to possess the enzymatic machinery to hydrolyze glucosinolates. nih.gov This microbial activity in the colon can release the free isothiocyanate from its precursor, allowing for its absorption into systemic circulation. The efficiency of this process can vary significantly between individuals, depending on the composition of their gut microbiota. nih.gov Moreover, prolonged consumption of glucosinolate-rich foods has been shown to increase the myrosinase-like activity of the gut flora, suggesting a microbial adaptation that enhances the bioavailability of isothiocyanates. frontiersin.orgfrontiersin.org Therefore, myrosinase-like activity in the gut is a crucial step for the formation and subsequent bioavailability of this compound from dietary sources when plant myrosinase has been inactivated.

Hydrolysis of Glucosinolate Precursors by Endogenous Enzymes

The principal pathway for the formation of this compound involves the enzymatic hydrolysis of its corresponding glucosinolate precursor, 3-hydroxypropyl glucosinolate. This reaction is catalyzed by the enzyme myrosinase (a thioglucoside glucohydrolase), which is endogenously present in plants containing this glucosinolate.

Upon tissue damage, such as through chewing or cutting, myrosinase comes into contact with the glucosinolate, initiating the hydrolysis process. The enzyme cleaves the β-thioglucosidic bond, releasing a glucose molecule and an unstable aglycone. This intermediate then spontaneously rearranges to form the isothiocyanate, this compound.

While the primary product of this enzymatic reaction under neutral pH conditions is the isothiocyanate, the formation of other products, such as nitriles, can also occur, particularly under different pH conditions or in the presence of specific protein cofactors. For instance, research on the hydrolysis of 3-hydroxypropyl glucosinolate has also identified the formation of 4-hydroxybutyl nitrile.

The efficiency of this conversion can be influenced by various factors, including the specific isoform of myrosinase present, temperature, and pH. The table below summarizes the relative conversion of various glucosinolates by myrosinase, highlighting the transformation of 3-hydroxypropyl glucosinolate.

Table 1: Relative Conversion of Various Glucosinolates to Hydrolysis Products by Myrosinase This table is interactive. You can sort and filter the data.

Glucosinolate Precursor Hydrolysis Product Relative Conversion (%)
2-Hydroxy-3-butenyl glucosinolate 3-Hydroxy-4,5-epithiobutyl nitrile 100
Allyl (2-propenyl) glucosinolate 3,4-Epithiobutyl nitrile 66
4-Methylsulfinylbutyl glucosinolate 5-Methylsulfinylpentyl nitrile 35

Characterization of Novel Myrosinases from Diverse Sources

Myrosinases are not exclusive to plants; they have also been identified and characterized from various other biological sources, including bacteria. The search for novel myrosinases is driven by the potential for enzymes with enhanced stability, activity, and substrate specificity, which can be valuable for biotechnological applications, including the production of specific isothiocyanates.

Recent research has led to the isolation and characterization of novel myrosinases from diverse environments. These enzymes often exhibit different properties compared to their plant counterparts. For example, a novel myrosinase, designated Smyr37, was isolated from the marine bacterium Shewanella baltica Myr-37. This enzyme demonstrated high activity over a broad range of temperatures and pH.

While the activity of many newly characterized myrosinases is often evaluated using common glucosinolates like sinigrin (B192396) and glucoraphanin (B191350), their potential to hydrolyze other glucosinolates, such as 3-hydroxypropyl glucosinolate, remains an area of active investigation. The characterization of these novel enzymes opens up possibilities for more efficient and controlled production of this compound.

The table below provides a comparative overview of the characteristics of myrosinases from different sources.

Table 2: Characteristics of Myrosinases from Diverse Sources This table is interactive. You can sort and filter the data.

Enzyme Source Optimal pH Optimal Temperature (°C) Substrates Tested Reference
Shewanella baltica Myr-37 8.0 50 Sinigrin, Glucoraphanin nih.gov
Brassica napus (recombinant) Not specified 25 p-Hydroxybenzylglucosinolate
Broccoli (Brassica oleracea var. italica) 3.0 20-50 Sinigrin
Leclercia adecarboxylata 6.6 25 Sinigrin nih.gov

Future Directions and Emerging Research Areas for 3 Isothiocyanatopropan 1 Ol

Advanced Computational Modeling and Cheminformatics

The application of computational tools is poised to accelerate the understanding and application of 3-Isothiocyanatopropan-1-OL. europa.eunih.govcyprusjmedsci.comnih.gov In silico methods offer a rapid and cost-effective means to predict the compound's behavior and guide experimental work. europa.eunih.gov

Future research will likely involve the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.govmdpi.combrieflands.com By developing QSAR models for a series of related isothiocyanates, it would be possible to predict the biological activities of this compound and guide the design of new derivatives with enhanced properties. nih.govjsr.orgmdpi.com These models correlate variations in molecular structure with changes in biological activity, providing insights into the key features necessary for a desired effect. mdpi.com

Molecular docking studies are another critical area. nih.govx-mol.comnih.gov These simulations can predict the binding affinity and mode of interaction between this compound and various biological targets, such as enzymes or receptors. nih.govmdpi.com For instance, docking studies on other isothiocyanates have been used to understand their interactions with proteins like tubulin and proteasomal deubiquitinases. nih.govmdpi.com Similar approaches for this compound could elucidate its mechanism of action and identify potential therapeutic targets.

Furthermore, the prediction of physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for any compound with therapeutic or industrial potential. mdpi.comnih.gov Various computational tools can provide valuable predictions for properties like solubility, lipophilicity, and potential metabolic pathways. nih.govresearchgate.net

A summary of predicted physicochemical properties for this compound can be presented in data tables to guide future experimental design.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Source
Molecular Formula C4H7NOS PubChem
Molecular Weight 117.17 g/mol PubChem
XLogP3 0.4 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 2 PubChem
Rotatable Bond Count 3 PubChem

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]+ 118.0321 120.6
[M+Na]+ 140.0140 128.4
[M-H]- 116.0176 121.3

Data sourced from PubChem.

These computational approaches, when used in concert, can create a comprehensive in silico profile of this compound, significantly de-risking and focusing subsequent laboratory-based research.

Integration with Systems Biology Approaches

To understand the broader biological implications of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. nih.gov Systems biology integrates computational and high-throughput experimental data to model and analyze the complex interactions within biological systems. f1000research.comethz.chnih.gov

A key future direction is metabolic pathway analysis. nih.govnih.govwikipathways.org Should this compound be metabolized in biological systems, identifying the resultant metabolites and the pathways involved is crucial. metacyc.orgbiorxiv.org Techniques such as metabolomics, coupled with pathway database analysis, could reveal how the compound is processed and what its downstream effects might be. This could uncover unexpected biological activities or potential liabilities.

Biological network analysis represents another powerful tool. cyprusjmedsci.comf1000research.comethz.chnih.gov By mapping the predicted protein targets of this compound onto protein-protein interaction (PPI) networks, researchers can visualize the potential ripple effects of the compound's activity across the cellular machinery. nih.gov This can help in identifying key nodes and pathways that are perturbed by the compound, offering a more holistic understanding of its mechanism of action. cyprusjmedsci.com For example, if a primary target is identified through docking studies, network analysis can reveal its interaction partners and the broader signaling cascades that might be affected.

The integration of transcriptomics, proteomics, and metabolomics data (multi-omics) following exposure to this compound will provide a comprehensive view of its impact on cellular function. This data can be used to construct and refine network models, leading to novel hypotheses about the compound's role in health and disease.

Exploration of Novel Synthetic Pathways and Catalytic Methods

While the synthesis of this compound is established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methods.

The development of "green" synthetic routes is a major trend in modern chemistry. For this compound, this could involve the use of environmentally benign solvents, reduced energy consumption, and the use of catalysts to improve reaction efficiency and minimize waste. Research into greener methods for related isothiocyanates provides a template for these investigations. nih.gov

Catalytic methods are central to improving synthetic efficiency. acs.orgtu-darmstadt.de The exploration of novel catalysts for the synthesis of ω-hydroxyalkyl isothiocyanates could lead to higher yields and purities. grafiati.comgoogle.com This includes both homogeneous and heterogeneous catalysis. For instance, the development of recyclable heterogeneous catalysts could make the production of this compound more economically viable and environmentally friendly.

Furthermore, the development of one-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly streamline the synthesis of this compound and its derivatives. researchgate.net A recent method for synthesizing sulforaphane (B1684495) and related isothiocyanates, including the homologous 4-isothiocyanatobutan-1-ol, from the corresponding amino alcohol highlights a potential avenue for a more direct and efficient synthesis. sorbonne-universite.fr This approach, if adapted for 3-aminopropan-1-ol, could offer a significant improvement over existing methods.

The synthesis of derivatives of this compound is another important research direction. The development of robust synthetic platforms will facilitate the creation of libraries of related compounds for structure-activity relationship studies, driven by the insights gained from computational modeling.

Table 3: Mentioned Compounds

Compound Name
This compound
Triethoxy(3-isothiocyanatopropyl)silane
2-Mercapto-5,6-dihydro-4H-1,3-thiazines
3-Chloropropyl isothiocyanate
1-Aryl-3-isothiocyanatopropan-1-ones
Sulforaphane
4-Isothiocyanatobutan-1-ol
3-Aminopropan-1-ol
Benzyl (B1604629) isothiocyanate
Phenethyl isothiocyanate
Tubulin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.